5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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Overview
Description
5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and pyridine rings, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyridine ring through cyclization reactions. Key reagents often include ethylpyrazole, phenylboronic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as CDK2 inhibitors with potential anticancer properties.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
Uniqueness
5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine stands out due to its unique combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-2-29-16-18(14-25-29)15-28-13-12-23-22(17-28)24(27-26-23)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,14,16H,2,12-13,15,17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYABKITCYCJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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